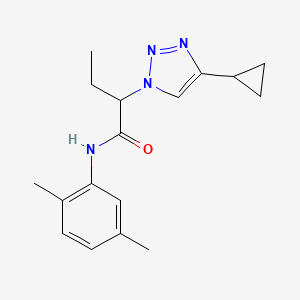![molecular formula C18H23N3O2S B2373468 (1R,5S)-8-(フェネチルスルホニル)-3-(1H-ピラゾール-1-イル)-8-アザビシクロ[3.2.1]オクタン CAS No. 2320852-14-8](/img/structure/B2373468.png)
(1R,5S)-8-(フェネチルスルホニル)-3-(1H-ピラゾール-1-イル)-8-アザビシクロ[3.2.1]オクタン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[321]octane is a complex organic compound with a unique bicyclic structure
科学的研究の応用
(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the bicyclic core, followed by the introduction of the phenethylsulfonyl and pyrazolyl groups. Common synthetic routes may involve:
Cyclization Reactions: Formation of the bicyclic core through intramolecular cyclization.
Sulfonylation: Introduction of the phenethylsulfonyl group using reagents like phenethylsulfonyl chloride under basic conditions.
Pyrazole Formation: Incorporation of the pyrazolyl group through condensation reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The phenethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrazolyl group can be reduced under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
作用機序
The mechanism of action of (1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The phenethylsulfonyl group may interact with enzymes or receptors, modulating their activity. The pyrazolyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1R,5S)-8-(phenylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
- (1R,5S)-8-(methylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane
Uniqueness
(1R,5S)-8-(phenethylsulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane is unique due to the presence of the phenethylsulfonyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in designing molecules with specific desired activities.
特性
IUPAC Name |
8-(2-phenylethylsulfonyl)-3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-24(23,12-9-15-5-2-1-3-6-15)21-16-7-8-17(21)14-18(13-16)20-11-4-10-19-20/h1-6,10-11,16-18H,7-9,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSAYITHDPNOGMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C=CC=N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[4-(benzyloxy)phenyl]-3-(N-methyl4-methylbenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2373392.png)

![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)


![2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2373398.png)

![2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2373403.png)
![methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2373404.png)

